(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone
CAS No.: 2098065-47-3
Cat. No.: VC3190960
Molecular Formula: C11H13N5O
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098065-47-3 |
|---|---|
| Molecular Formula | C11H13N5O |
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | (3-aminopyrrolidin-1-yl)-(2H-benzotriazol-5-yl)methanone |
| Standard InChI | InChI=1S/C11H13N5O/c12-8-3-4-16(6-8)11(17)7-1-2-9-10(5-7)14-15-13-9/h1-2,5,8H,3-4,6,12H2,(H,13,14,15) |
| Standard InChI Key | NJUIIEJMRBETOI-UHFFFAOYSA-N |
| SMILES | C1CN(CC1N)C(=O)C2=CC3=NNN=C3C=C2 |
| Canonical SMILES | C1CN(CC1N)C(=O)C2=CC3=NNN=C3C=C2 |
Introduction
Chemical Identity and Properties
Basic Chemical Information
The fundamental chemical identity of (3-aminopyrrolidin-1-yl)(1H-benzo[d] triazol-5-yl)methanone is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Registry Number | 2098065-47-3 |
| Molecular Formula | C₁₁H₁₃N₅O |
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | (3-aminopyrrolidin-1-yl)-(2H-benzotriazol-5-yl)methanone |
| Standard InChI | InChI=1S/C11H13N5O/c12-8-3-4-16(6-8)11(17)7-1-2-9-10(5-7)14-15-13-9/h1-2,5,8H,3-4,6,12H2,(H,13,14,15) |
| Standard InChIKey | NJUIIEJMRBETOI-UHFFFAOYSA-N |
| SMILES Notation | C1CN(CC1N)C(=O)C2=CC3=NNN=C3C=C2 |
| Physical State | Presumed solid at room temperature (based on similar compounds) |
Structural Characteristics
The molecule consists of two primary structural components connected through a carbonyl group:
-
A benzotriazole ring system, which contributes aromatic character and three consecutive nitrogen atoms in a five-membered ring fused to a benzene ring.
-
A 3-aminopyrrolidine unit, featuring a five-membered saturated heterocycle with nitrogen atoms in the ring and as a substituent.
The carbonyl linkage between these components creates an amide bond where the carbonyl is attached to the benzotriazole at position 5 and the nitrogen of the pyrrolidine ring. The amino group at position 3 of the pyrrolidine ring introduces a basic center to the molecule. This structural arrangement suggests potential hydrogen bonding capabilities through the amino group, carbonyl oxygen, and triazole nitrogens .
Structural Analogs and Related Compounds
Benzotriazole Derivatives
Benzotriazole derivatives have attracted significant research interest due to their diverse applications. They have been investigated for various properties:
-
Anti-inflammatory activity, studied through molecular docking approaches
-
Potential antimicrobial properties
-
Use as ultraviolet light stabilizers in polymers and coatings
-
Applications as corrosion inhibitors for metals
Pyrrolidine-Containing Compounds
Pyrrolidine rings are common in numerous biologically active compounds and pharmaceuticals:
-
Present in alkaloids like nicotine and hygrine
-
Found in various amino acids including proline
-
Component of many synthetic pharmaceuticals
-
Utilized in catalysts for asymmetric synthesis
Physicochemical Properties
Predicted Properties
Based on the molecular structure and similar compounds, the following physicochemical properties can be predicted:
-
Solubility: Likely soluble in polar organic solvents like dimethyl sulfoxide, dimethylformamide, and possibly partially soluble in alcohols; limited solubility in water
-
Acid-Base Properties: The amino group likely exhibits basic properties, while the triazole NH may show weakly acidic character
-
Stability: Probably stable under normal laboratory conditions but potentially sensitive to strong oxidizing agents or extreme pH conditions
Research Status and Limitations
Current Research Status
The current research literature appears limited regarding specific studies on (3-aminopyrrolidin-1-yl)(1H-benzo[d] triazol-5-yl)methanone. The compound is registered in chemical databases with basic structural information, but detailed experimental studies investigating its synthesis, properties, or applications seem scarce .
Knowledge Gaps
Significant knowledge gaps exist in several areas:
-
Optimized synthetic routes and conditions for preparation
-
Detailed spectroscopic characterization
-
Crystal structure determination
-
Biological activity profiles
-
Structure-activity relationships with similar compounds
-
Pharmacokinetic and toxicological profiles if intended for biomedical applications
Future Research Directions
Synthetic Exploration
Future research could focus on developing efficient synthesis methods:
-
Green chemistry approaches with environmentally friendly reagents
-
One-pot synthetic strategies to improve yield and reduce waste
-
Exploration of alternative coupling methods for the amide formation
-
Investigation of chiral synthesis if stereoselective properties are desired
Application Development
Promising research directions might include:
-
Systematic screening for biological activities against various targets
-
Structure-activity relationship studies through synthesis of structural analogs
-
Investigation of metal-coordination properties
-
Exploration as a building block for more complex molecular architectures
-
Evaluation of potential roles in catalysis or materials science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume